molecular formula C20H18N2O4 B2759208 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898455-47-5

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer B2759208
CAS-Nummer: 898455-47-5
Molekulargewicht: 350.374
InChI-Schlüssel: SPQJQXYXQZSLLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, etc .

Wissenschaftliche Forschungsanwendungen

Quinoxalin-2-carboxamides Synthesis and Pharmacological Evaluation

Quinoxalin-2-carboxamides have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This category of compounds, including structural analogs of the specified chemical, showed promising antagonistic activities in a guinea pig ileum setup, indicating their potential application in managing conditions associated with the 5-HT3 receptor, such as certain gastrointestinal disorders and chemotherapy-induced nausea (R. Mahesh et al., 2011).

Antimalarial and COVID-19 Drug Applications

In the context of antimalarial and potential COVID-19 therapeutic applications, sulfonamide derivatives, including those with quinoxalin-2-yl moieties, have been explored. Theoretical calculations and molecular docking studies have highlighted their inhibitory effects against crucial enzymes in malaria pathogens and SARS-CoV-2, suggesting a broad spectrum of potential therapeutic applications (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Synthesis and Antimicrobial Screening

Novel series of compounds integrating quinoline, pyrazole, and benzofuran moieties have been synthesized, showing high yields and significant in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli. This indicates the compound's relevance in developing new antimicrobial agents (M. Idrees et al., 2020).

Diuretic Properties and Polymorphism

Research into polymorphic modifications of related compounds has revealed strong diuretic properties, suggesting potential applications in hypertension management. The analysis of interaction energies and crystal packing provides insights into the structural basis of these activities (S. Shishkina et al., 2018).

Design and Synthesis for Depression Management

A novel series of quinoxalin-2-carboxamides has been designed and synthesized, targeting 5-HT3 receptor antagonists for depression management. These compounds have demonstrated promising anti-depressant-like activity in a mice model, further supporting the therapeutic potential of these compounds in mental health (R. Mahesh et al., 2010).

Wirkmechanismus

If the compound is a drug, this would involve how the drug interacts with the body to produce its effects .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Eigenschaften

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18-6-4-13-9-15(8-12-2-1-7-22(18)19(12)13)21-20(24)14-3-5-16-17(10-14)26-11-25-16/h3,5,8-10H,1-2,4,6-7,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQJQXYXQZSLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=C(C=C4)OCO5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.